molecular formula C25H19NO3S B304601 8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one

8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one

Cat. No. B304601
M. Wt: 413.5 g/mol
InChI Key: FEFYXQNTYVYLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one is a chemical compound that belongs to the class of benzothiazepine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways and molecular targets. It has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC. Moreover, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurological disorders by modulating various neurotransmitter systems.

Advantages and Limitations for Lab Experiments

The advantages of using 8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate various signaling pathways and molecular targets, and its low toxicity. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, its mechanism of action is not fully understood, which may hinder its clinical development.

Future Directions

There are several future directions for the research on 8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, more studies are needed to investigate its potential therapeutic applications in various diseases. Thirdly, the development of more potent and selective analogs of this compound may enhance its therapeutic efficacy. Fourthly, the use of novel drug delivery systems may improve its bioavailability and pharmacokinetics. Finally, the development of reliable biomarkers for monitoring the therapeutic effects of this compound may facilitate its clinical development.

Synthesis Methods

The synthesis of 8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyaniline in the presence of sodium methoxide. The resulting product is then reacted with 2-aminothiophenol in the presence of acetic acid to yield the desired compound.

Scientific Research Applications

8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C25H19NO3S

Molecular Weight

413.5 g/mol

IUPAC Name

8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]chromen-2-one

InChI

InChI=1S/C25H19NO3S/c1-28-18-12-9-16(10-13-18)23-15-21(26-20-7-2-3-8-22(20)30-23)19-6-4-5-17-11-14-24(27)29-25(17)19/h2-14,23H,15H2,1H3

InChI Key

FEFYXQNTYVYLSU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC5=C4OC(=O)C=C5

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC5=C4OC(=O)C=C5

Origin of Product

United States

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